N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at the 4-position and a pyrrolidine-2-carboxamide moiety at the 2-position. The pyrrolidine ring is further modified with a thiophen-2-ylsulfonyl group. Its synthesis likely involves coupling reactions between thiazole intermediates and sulfonated pyrrolidine derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S3/c23-18(14-3-1-7-22(14)30(24,25)17-4-2-8-28-17)21-19-20-13(10-29-19)12-5-6-15-16(9-12)27-11-26-15/h2,4-6,8-10,14H,1,3,7,11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQSWKRAXVPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown to interact with key proteins involved in cell cycle regulation and apoptosis.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of several key structural motifs:
- Benzo[d][1,3]dioxole : Known for its role in enhancing biological activity.
- Thiazole : Often associated with antimicrobial and anticancer properties.
- Thiophenes : Contribute to the compound's electronic properties and potential bioactivity.
The molecular formula of this compound is , with a molecular weight of approximately 302.35 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically, studies have shown that:
- Mechanism of Action : The compound may inhibit key cellular pathways involved in tumor growth. This includes interference with DNA replication and repair mechanisms, leading to apoptosis in cancer cells.
- In vitro Studies : Preliminary studies suggest that it can reduce cell viability in various cancer cell lines, indicating potential as a chemotherapeutic agent.
Antimicrobial Effects
The presence of thiazole and benzo[d][1,3]dioxole moieties suggests potential antimicrobial activity. Compounds with similar structures have been shown to:
- Inhibit Bacterial Growth : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have demonstrated antifungal properties, making them candidates for further development in treating fungal infections .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Thiazole Ring : Starting from appropriate precursors such as 2-amino-thiophenes.
- Coupling Reactions : Utilizing coupling agents to link the thiazole with the benzo[d][1,3]dioxole moiety.
- Final Modifications : Introducing the thiophenesulfonyl group through sulfonation reactions.
Case Studies
A variety of studies have explored the biological activities of related compounds:
These findings highlight the versatility and potential of this compound class in therapeutic applications.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Thiazole Ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
- Thiophenes and Sulfonyl Groups : Contribute to the compound's unique chemical reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Properties
-
Mechanism of Action :
- The compound may inhibit enzymes involved in cell proliferation, which is critical in cancer therapy.
- It potentially alters signaling pathways that regulate cell growth and apoptosis.
-
Case Studies :
- In vitro studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- The thiazole and dioxole components enhance these effects through enzyme modulation and signaling pathway interference.
Antimicrobial Effects
Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment. Its structural features may enhance its ability to interact with microbial targets.
Antimalarial Activity
Research has indicated promising in vitro antimalarial activity characterized by low IC50 values, suggesting potential as an antimalarial agent. This highlights the compound's versatility in addressing various disease contexts .
Synthesis and Production Methods
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Involving thiazole ring formation using appropriate carboxylic acid derivatives.
- Nucleophilic Substitution : For introducing the benzodioxole group.
- Coupling Reactions : Often involving activated esters or acid chlorides for adding the thiophenes and sulfonyl groups.
In an industrial setting, techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and yield .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
- Structure : Features a thiazole ring substituted with a biphenyl-carbonyl group and a pyridinyl group, linked to a benzo[d][1,3]dioxol-5-yl cyclopropane carboxamide.
- Synthesis: Prepared via sequential coupling of nicotinoyl chloride, ammonium thiocyanate, and biphenyl intermediates, followed by cyclopropane ring formation .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
- Structure : Contains a 4-methoxyphenyl and pyrrolidinyl-benzoyl-substituted thiazole core, with a benzo[d][1,3]dioxol-5-yl cyclopropane carboxamide.
- Synthesis : Derived from coupling a thiazole intermediate with benzo[d][1,3]dioxol-5-yl cyclopropanecarboxylic acid using standard amidation protocols .
- Key Differences : Incorporates a pyrrolidinyl-benzoyl group instead of a sulfonated pyrrolidine, which may influence solubility and target binding .
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Structure : Substitutes the pyrrolidine ring with a butanamide chain bearing a 4-methoxyphenyl sulfonyl group.
- Synthesis : Likely involves sulfonylation of a butanamide intermediate and coupling to the thiazole core .
- Key Differences : The linear butanamide chain and methoxy-substituted sulfonyl group may reduce conformational rigidity compared to the pyrrolidine-based target compound .
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)acetamide
- Structure : Combines a benzo[d][1,3]dioxol-5-yl acetamide with a methyl-indolinyl-substituted thiazole.
- Synthesis : Details unspecified, but analogous compounds use HATU/DIPEA-mediated couplings .
- Key Differences : The indolinyl substituent introduces a fused bicyclic system, which could enhance π-π stacking interactions in biological targets .
Structural and Functional Analysis
Core Thiazole Modifications
- Comparators : Substitutions like biphenyl-carbonyl (Compound 2.1) or indolinyl (Compound 2.4) introduce extended aromatic systems, possibly improving affinity but increasing molecular weight .
Sulfonamide vs. Carboxamide Linkers
- The target’s thiophen-2-ylsulfonyl group may enhance hydrogen bonding and solubility compared to cyclopropane-carboxamide (Compound 2.1) or butanamide (Compound 2.3) linkers .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
Methodological Answer: The compound is typically synthesized via multistep protocols involving:
- Thiazole ring formation : Condensation of benzo[d][1,3]dioxol-5-yl-substituted thiourea derivatives with α-haloketones under reflux conditions in ethanol or DMF .
- Sulfonylation : Reaction of pyrrolidine-2-carboxamide precursors with thiophen-2-ylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonyl group .
- Key intermediates : 5-arylidine amino-thiadiazole sulfonamides and substituted thiazol-2-amine derivatives are critical precursors .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
Methodological Answer: Structural confirmation requires a combination of:
- Spectroscopy : IR spectroscopy to validate sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and thiazole (C=N stretch at ~1610 cm⁻¹) functionalities .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (benzo[d][1,3]dioxole and thiophene rings) and pyrrolidine backbone signals .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to ethanol, reducing side-product formation .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiazole ring cyclization .
- Temperature control : Lowering reaction temperatures during sulfonylation steps minimizes decomposition of thiophen-2-ylsulfonyl intermediates .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from DMF/ethanol mixtures .
Q. How should contradictory pharmacological activity data (e.g., COX-1 vs. COX-2 inhibition) be resolved?
Methodological Answer: Contradictions may arise from:
- Assay variability : Standardize enzyme inhibition assays (e.g., COX-1/COX-2 fluorometric kits) with positive controls like celecoxib .
- Impurity profiling : Use HPLC (C18 columns, acetonitrile/water mobile phase) to quantify residual intermediates or byproducts that may interfere with activity .
- Molecular modeling : Validate selectivity via docking studies (AutoDock Vina) to compare binding affinities with COX-1/COX-2 active sites .
Q. What computational approaches are recommended to predict binding modes with biological targets?
Methodological Answer: A hybrid workflow is advised:
- Docking simulations : Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., kinase domains or GPCRs). Focus on sulfonamide and thiazole moieties as hydrogen-bond donors/acceptors .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess conformational stability of the ligand-target complex .
- Validation : Cross-check predictions with in vitro binding assays (e.g., SPR or ITC) to correlate computational ΔG values with experimental Kd .
Q. How can impurities in the final product be systematically identified and quantified?
Methodological Answer: Employ a tiered analytical approach:
- LC-MS/MS : Identify impurities via fragmentation patterns; compare with synthetic intermediates (e.g., unreacted thiophen-2-ylsulfonyl chloride) .
- Quantitative NMR (qNMR) : Use ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or byproducts .
- Threshold limits : Set impurity thresholds at <0.15% per ICH Q3A guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
